molecular formula C22H13N3O B3053696 1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- CAS No. 55368-13-3

1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]-

Cat. No.: B3053696
CAS No.: 55368-13-3
M. Wt: 335.4 g/mol
InChI Key: PDQJTFSILDLUFS-UHFFFAOYSA-N
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Description

1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]-: is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is characterized by its unique structure, which includes an indole core substituted with a cyanophenoxy group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- typically involves multi-step organic reactions. One common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid, while reduction may yield 1H-indole-6-methanol .

Scientific Research Applications

1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanophenoxy group enhances its potential as a bioactive compound, making it a valuable target for further research and development .

Properties

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O/c23-13-15-2-7-19(8-3-15)26-20-9-5-17(6-10-20)22-12-18-4-1-16(14-24)11-21(18)25-22/h1-12,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQJTFSILDLUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(N3)C=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480475
Record name 2-[4-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-13-3
Record name 2-[4-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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